molecular formula C10H12BrN B1277245 1-(4-Bromophenyl)pyrrolidine CAS No. 22090-26-2

1-(4-Bromophenyl)pyrrolidine

Cat. No. B1277245
CAS RN: 22090-26-2
M. Wt: 226.11 g/mol
InChI Key: BVEGBJXZICCEQW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)pyrrolidine is a chemical compound that is part of a broader class of organic molecules featuring a pyrrolidine ring substituted with a bromophenyl group. While the provided papers do not directly discuss 1-(4-Bromophenyl)pyrrolidine, they do provide insights into similar bromophenyl compounds and their properties, synthesis, and applications, which can be informative for understanding the characteristics of 1-(4-Bromophenyl)pyrrolidine.

Synthesis Analysis

The synthesis of bromophenyl compounds often involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves starting from pyridin-4-ol and 4-bromo-2-fluoroaniline and proceeding through a series of reactions to obtain the desired compound . This process highlights the complexity and the careful control of reaction conditions required to synthesize specific bromophenyl derivatives.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds is often confirmed using techniques such as NMR, MS, and X-ray diffraction. For instance, the crystal structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was determined by single-crystal X-ray structure determination, revealing its triclinic space group and the bond lengths and angles . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compounds.

Chemical Reactions Analysis

Bromophenyl compounds can participate in various chemical reactions, including coupling reactions. For example, cyclometalated Pd(II) and Ir(III) complexes containing bromophenyl groups have been used in one-pot oxidation/Suzuki coupling reactions to synthesize biarylaldehydes . These reactions demonstrate the utility of bromophenyl compounds in organic synthesis, particularly in the formation of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds can be influenced by their molecular structure. For instance, cyclometalated complexes with bromophenyl groups exhibit luminescence, which can be observed under UV irradiation . Additionally, the presence of intermolecular and intramolecular hydrogen bonds, as well as π-π interactions, can affect the stability and reactivity of these compounds . These properties are important for the potential application of bromophenyl compounds in materials science and pharmaceuticals.

Scientific Research Applications

1. Pyrrolidine in Drug Discovery

  • Application Summary: Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Pyrrolidine-Functionalized Purine and Pyrimidine Nucleosides

  • Application Summary: A series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared and tested for their antiviral and anticancer activity .
  • Methods of Application: The nucleosides were prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors .
  • Results or Outcomes: The results of the antiviral and anticancer activity tests were not specified in the source .

3. Pyrrolidine Core Skeletons in Pharmacology

  • Application Summary: Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
  • Methods of Application: This review consolidates findings from various investigations encompassing a wide range of important activities (antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition) exhibited by pyrrolidine derivatives .
  • Results or Outcomes: Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .

4. Pyrrolidine in Organic Chemistry

  • Application Summary: 1-(4-Bromophenyl)pyrrolidine is a chemical compound with the molecular formula C10H12BrN . It is used as a building block in organic synthesis .
  • Methods of Application: The specific methods of application or experimental procedures for this compound are not specified in the source .
  • Results or Outcomes: The outcomes obtained from the use of this compound in organic synthesis are not specified in the source .

5. Pyrrolidine in Pharmacology

  • Application Summary: Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
  • Methods of Application: This review consolidates findings from various investigations encompassing a wide range of important activities (antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition) exhibited by pyrrolidine derivatives .
  • Results or Outcomes: Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1-(4-Bromophenyl)pyrrolidine . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of contact, immediate medical attention is required .

properties

IUPAC Name

1-(4-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEGBJXZICCEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426843
Record name 1-(4-BROMOPHENYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)pyrrolidine

CAS RN

22090-26-2
Record name 1-(4-Bromophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22090-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-BROMOPHENYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-phenylpyrrolidine (73.8 g, 0.501 moL) in tetrahydrofuran (500 mL) was added N-bromosuccinimide (124.8 g, 1.4 equivalents) at 20° C. to 30° C., and the mixture was stirred at the same temperature for 4 hr. 1 mol/L Aqueous sodium hydroxide solution (300 mL) was added to the mixture at 27° C., and the mixture was partitioned. The organic layer was dried over anhydrous magnesium sulfate and filtered naturally, and the filtrate was concentrated under reduced pressure. The residue was recrystallized from methanol to give the title compound (97.4 g, brown crystals). yield 86%. melting point 88.1° C.
Quantity
73.8 g
Type
reactant
Reaction Step One
Quantity
124.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

A oven-dried 50 mL of round bottom flask is charged with Pd2(dba)3 (116 mg, 0.13 mmol), BINAP (158 mg, 0.25 mmol), and sodium tert-butoxide (916 mg, 9.54 mmol). The flask is evacuated and backfilled with argon. Degassed toluene (5 mL), 1-iodo-4-bromobenzene (1.8 g, 6.36 mmol), pyrrolidine (542 mg, 7.63 mmol) are then added. The mixture is heated at 80° C. until the starting aryl iodide is completed consumed judged by LC-MS analysis. The mixture is diluted with ethyl acetate, filtered through Celite, and concentrated in vacuo. The crude product is purified by flash chromatography to give 1.1 g of product as light brown solid. 1H NMR (400 MHz, CDCl3): δ 2.00 (t, 4H, J=4 Hz), 3.24 (t, 4H, J=4 Hz), 6.42 (d, 2H, J=8 Hz), 7.29 (d, 2H, J=8 Hz).
[Compound]
Name
aryl iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
916 mg
Type
reactant
Reaction Step Two
Quantity
116 mg
Type
catalyst
Reaction Step Two
Name
Quantity
158 mg
Type
catalyst
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
542 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
D Kundu, S Bhadra, N Mukherjee… - … A European Journal, 2013 - Wiley Online Library
A selective N‐arylation of cyclic amides and amines in DMF and water, respectively, catalysed by Cu II /Al 2 O 3 has been achieved. This protocol has been employed for the synthesis …
N Finiuk, A Kryshchyshyn-Dylevych, S Holota… - European Journal of …, 2022 - Elsevier
A series of novel pyrrolidinedione-thiazolidinones was synthesized and subjected to physico-chemical characteristics. They were screened on a panel of cell lines representing different …
Number of citations: 16 www.sciencedirect.com
GA Rao, M Periasamy - Synthesis, 2018 - thieme-connect.com
Tertiary cyclic N-arylamines react with nitromethane in the presence of the tert-butyl hydroperoxide (T-HYDRO)/t-BuOK system to give β-nitroamines in up to 90% yield. When TMSCN is …
Number of citations: 6 www.thieme-connect.com
C Deldaele, G Evano - ChemCatChem, 2016 - Wiley Online Library
An efficient and highly practical procedure is reported for the Ullmann–Goldberg‐type copper‐catalyzed amination of aryl iodides. By using a combination of copper iodide and proline …
AJ Duraiswamy, MA Lee, B Madan… - Journal of medicinal …, 2015 - ACS Publications
Wnt proteins regulate various cellular functions and serve distinct roles in normal development throughout life. Wnt signaling is dysregulated in various diseases including cancers. …
Number of citations: 42 pubs.acs.org
SC Sha, S Tcyrulnikov, M Li, B Hu, Y Fu… - Journal of the …, 2018 - ACS Publications
A method to directly arylate toluene derivatives with aryl bromides to generate diarylmethanes, which are important building blocks in drug discovery, is described. In this method, KN(…
Number of citations: 72 pubs.acs.org
L Mayer, L May, TJJ Müller - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
A broad series of electronically diverse N-aryl substituted phenothiazines was readily synthesized by Buchwald–Hartwig amination of 10H-phenothiazine and aryl bromides with …
Number of citations: 34 pubs.rsc.org
WJS Lockley, NAE Venanzi… - Journal of Labelled …, 2020 - Wiley Online Library
Catalytic dehalogenation of aromatic halides using isotopic hydrogen gas is an important strategy for labelling pharmaceuticals, biochemicals, environmental agents and so forth. To …
F Wilbert, TJJ Müller - Dyes and Pigments, 2023 - Elsevier
One-pot syntheses of 3,3-diarylallylidene indolinones are achieved by pseudo-four- and pseudo-five-component reactions. The title compounds are obtained as a mixture of E/Z-…
Number of citations: 2 www.sciencedirect.com
Q Xu, B Zheng, L Pan, Q Liu, Y Li - Asian Journal of Organic …, 2019 - Wiley Online Library
The reaction of ketene N,S‐acetals with glyoxal for the efficient synthesis of α‐ketosuccinimides is described. Promoted by concentrated hydrobromide, the reaction proceeded under …
Number of citations: 1 onlinelibrary.wiley.com

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